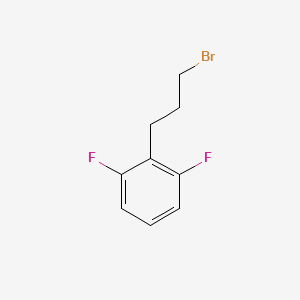
2-(3-Bromopropyl)-1,3-difluorobenzene
Cat. No. B1343356
Key on ui cas rn:
401939-94-4
M. Wt: 235.07 g/mol
InChI Key: LVIQDVWDGUSTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06770636B2
Procedure details


6.86 g (39.8 mmol) of 3-(2,6-difluorophenyl)propan-1-ol (Example 1.2.4) is dissolved in 50 ml toluene and 19.1 g (92.0 mmol) of thionyl bromide is added. The mixture is refluxed for 3 hours, the solvent is eliminated and excess thionyl bromide is eliminated. Then the residue is purified by flash chromatography (cyclohexane). Yield: 6.98 g.




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][CH2:10][CH2:11]O.S(Br)([Br:15])=O>C1(C)C=CC=CC=1>[Br:15][CH2:11][CH2:10][CH2:9][C:3]1[C:2]([F:1])=[CH:7][CH:6]=[CH:5][C:4]=1[F:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.86 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC=C1)F)CCCO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
19.1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Br)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Br)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the residue is purified by flash chromatography (cyclohexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrCCCC1=C(C=CC=C1F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
